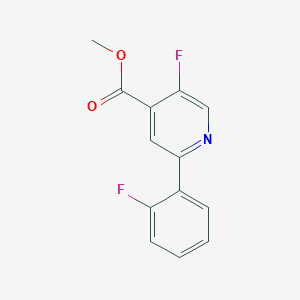
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate is a fluorinated aromatic compound that belongs to the class of isonicotinates. It is characterized by the presence of a fluorine atom on both the phenyl and pyridine rings, which imparts unique chemical and physical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate typically involves the esterification of 5-fluoro-2-(2-fluorophenyl)isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-fluoro-2-(2-fluorophenyl)isonicotinic acid+methanolsulfuric acidMethyl 5-fluoro-2-(2-fluorophenyl)isonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
化学反応の分析
Types of Reactions
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Oxidation: 5-fluoro-2-(2-fluorophenyl)isonicotinic acid.
Reduction: Amino derivatives if a nitro group is present.
科学的研究の応用
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its fluorinated aromatic structure.
作用機序
The mechanism of action of Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target sites. This leads to modulation of the target’s activity, resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
- Methyl 2-fluoro-5-(4-fluorophenyl)isonicotinate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate is unique due to the specific positioning of the fluorine atoms on both the phenyl and pyridine rings, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring high specificity and stability.
特性
分子式 |
C13H9F2NO2 |
|---|---|
分子量 |
249.21 g/mol |
IUPAC名 |
methyl 5-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-6-12(16-7-11(9)15)8-4-2-3-5-10(8)14/h2-7H,1H3 |
InChIキー |
NGHLGDQPMRUDQX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


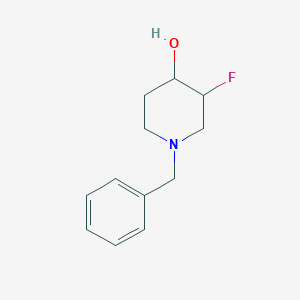
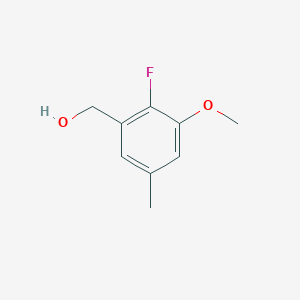
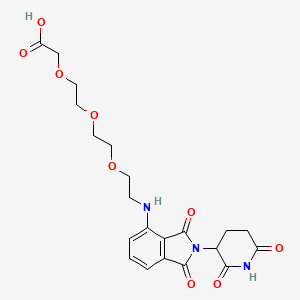
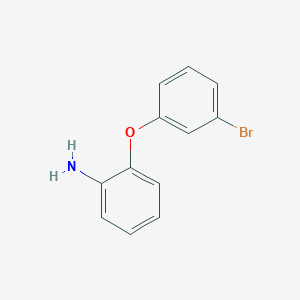
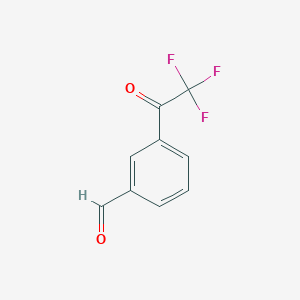
![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
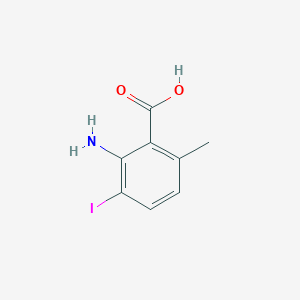
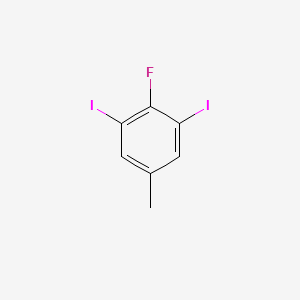
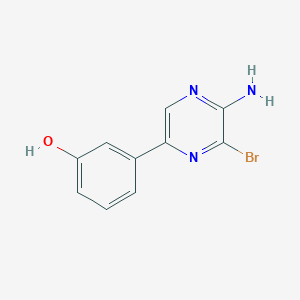
![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)
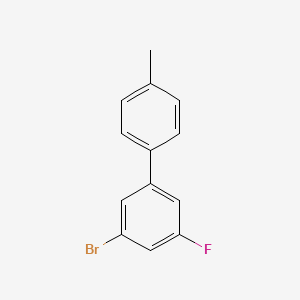
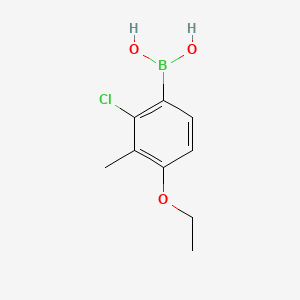
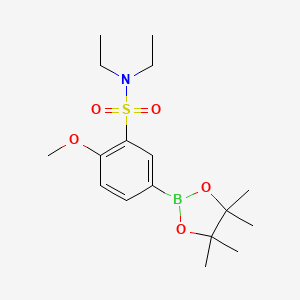
![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
